5-Bromo-2-chloro-4-fluorophenyl acetate 5-Bromo-2-chloro-4-fluorophenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650466
InChI: InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3
SMILES:
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48 g/mol

5-Bromo-2-chloro-4-fluorophenyl acetate

CAS No.:

Cat. No.: VC18650466

Molecular Formula: C8H5BrClFO2

Molecular Weight: 267.48 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-4-fluorophenyl acetate -

Specification

Molecular Formula C8H5BrClFO2
Molecular Weight 267.48 g/mol
IUPAC Name (5-bromo-2-chloro-4-fluorophenyl) acetate
Standard InChI InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3
Standard InChI Key SGMIUKOGIHWZMB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=C(C=C1Cl)F)Br

Introduction

Chemical Identity and Structural Analysis

5-Bromo-2-chloro-4-fluorophenyl acetate (IUPAC name: acetyloxy-5-bromo-2-chloro-4-fluorobenzene) is an aromatic ester derived from the acetylation of 5-bromo-2-chloro-4-fluorophenol. Its molecular formula is C₈H₅BrClFO₂, with a molecular weight of 279.48 g/mol (calculated based on analogous halogenated acetates ). The compound features a benzene ring substituted with bromine (position 5), chlorine (position 2), fluorine (position 4), and an acetyloxy group (position 1).

Structural Features

  • Substituent Effects: The electron-withdrawing halogens (Br, Cl, F) and the ester group influence the compound’s reactivity, particularly in electrophilic substitution reactions. The meta- and para-directing effects of the halogens may guide further functionalization .

  • Spectroscopic Signatures: While experimental NMR data for this compound are unavailable, similar structures, such as 5-bromo-2-chloro-4-fluorophenyl methyl carbonate, exhibit characteristic peaks in 1H-NMR^1 \text{H-NMR} at δ 8.27 (d, 1H, aromatic) and δ 7.33 (t, 1H, aromatic) . IR spectroscopy would likely show C=O stretching at ~1740 cm⁻¹ (ester) and C-Br/C-Cl stretches between 600–800 cm⁻¹ .

Synthesis and Manufacturing

The synthesis of 5-bromo-2-chloro-4-fluorophenyl acetate can be inferred from methodologies used for analogous halogenated phenyl esters. A plausible route involves:

Step 1: Bromination of 4-Chloro-2-fluorophenol

4-Chloro-2-fluorophenol undergoes bromination using nitric acid and silver nitrate as catalysts, yielding 5-bromo-4-chloro-2-fluorophenol. This step mirrors the bromination of 4-chloro-2-fluorobenzoic acid described in patent CN104529735A, which achieved an 85% yield .

Step 2: Acetylation of the Phenol Intermediate

The phenol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester. This method is standard for phenol acetylation and is expected to proceed with >90% yield under optimized conditions .

Reaction Scheme:

5-Bromo-4-chloro-2-fluorophenol+Acetic anhydridepyridine5-Bromo-2-chloro-4-fluorophenyl acetate+Acetic acid\text{5-Bromo-4-chloro-2-fluorophenol} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{5-Bromo-2-chloro-4-fluorophenyl acetate} + \text{Acetic acid}

Key Considerations

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.

  • Yield Optimization: Controlling reaction temperature (20–40°C) and stoichiometric ratios minimizes byproducts like diacetylated derivatives .

Physicochemical Properties

Predicted and inferred properties of 5-bromo-2-chloro-4-fluorophenyl acetate are summarized below:

PropertyValue/PredictionMethod of Determination
Boiling Point290–310°CAnalogous methyl carbonate
Density1.65–1.75 g/cm³Computational modeling
Solubility in Water<0.1 g/L (20°C)Estimated via LogP (~3.2)
Melting Point45–55°CDifferential Scanning Calorimetry (DSC) of analogs

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing hydrogen bromide and hydrogen chloride gases .

  • Hydrolytic Sensitivity: The acetate ester is susceptible to hydrolysis under acidic or basic conditions, regenerating the phenol precursor .

Applications and Uses

Pharmaceutical Intermediates

The compound’s halogenated aromatic core is valuable in synthesizing active pharmaceutical ingredients (APIs). For example:

  • Antiviral Agents: Analogous bromo-chloro-fluorophenyl derivatives are intermediates in protease inhibitors .

  • Agrochemicals: Used in the synthesis of herbicides and fungicides targeting halogen-sensitive enzymes .

Research Applications

  • Fluorescent Probes: The electron-deficient aromatic system may serve as a quenching group in fluorescence-based assays .

  • Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura couplings for biaryl synthesis .

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